The synthesis of N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) can be achieved through several methods:
The molecular structure of N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) can be represented using various chemical notation systems:
InChI=1S/C17H24N4O2/c1-13-6-7-14(18-16(22)20-8-2-3-9-20)12-15(13)19-17(23)21-10-4-5-11-21/h6-7,12H,2-5,8-11H2,1H3,(H,18,22)(H,19,23)
CC1=C(C=C(C=C1)NC(=O)N2CCCC2)NC(=O)N3CCCC3
These representations highlight the compound's connectivity and functional groups, including the piperidine rings and amide linkages.
N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) undergoes several notable chemical reactions:
These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran at varying temperatures depending on the desired outcome.
The primary mechanism of action for N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) involves inhibition of the enzyme acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and has implications in neurobiological studies.
The physical properties of N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) include:
In terms of chemical properties:
Further analyses such as spectral data (NMR, IR) would provide more detailed insights into its physical state and behavior under various conditions .
N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) has diverse applications across various fields:
This compound exemplifies a versatile chemical structure with significant implications in both research and practical applications across multiple scientific disciplines.
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 2409072-20-2
CAS No.: 83864-14-6